![molecular formula C16H16ClFN4O2 B7433003 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide](/img/structure/B7433003.png)
5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide, also known as PF-06463922, is a small molecule kinase inhibitor that has been developed for the treatment of cancer. This compound is a potent and selective inhibitor of the receptor tyrosine kinase c-Met, which is involved in the regulation of cell growth, survival, and migration.
Wirkmechanismus
5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide works by binding to the ATP-binding site of c-Met, which inhibits the kinase activity of this receptor. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and physiological effects:
In addition to its anti-tumor activity, 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide has been shown to have other effects on cellular processes. For example, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide has also been shown to have an effect on the immune system, where it can modulate the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide in lab experiments is its potency and selectivity for c-Met. This allows for the specific inhibition of this receptor, which can help to elucidate its role in cellular processes. However, one limitation of using 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide is its solubility, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide. One area of interest is the development of combination therapies that incorporate this compound with other anti-cancer agents. Another future direction is the investigation of the role of c-Met in other diseases, such as fibrosis and inflammatory disorders. Additionally, the development of more potent and selective c-Met inhibitors is an area of active research.
Synthesemethoden
The synthesis of 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide involves a multi-step process that starts with the reaction of 2-fluoro-5-nitrobenzoic acid with 2-chloro-3-aminopyridine to form an intermediate. This intermediate is then reacted with 2-amino-3-methylbutyric acid to produce the final product.
Wissenschaftliche Forschungsanwendungen
5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent anti-tumor activity. In particular, this compound has shown efficacy in inhibiting the growth and metastasis of tumors that are driven by c-Met overexpression or activation.
Eigenschaften
IUPAC Name |
5-[2-[(2-chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2/c1-2-12(22-13-4-3-7-20-14(13)17)16(24)21-9-5-6-11(18)10(8-9)15(19)23/h3-8,12,22H,2H2,1H3,(H2,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZRQZYWYHYUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)F)C(=O)N)NC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


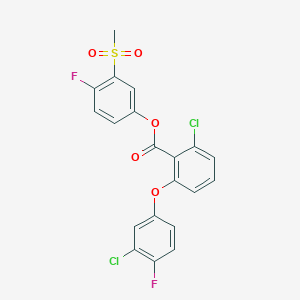

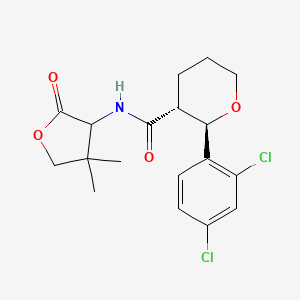
![Methyl 2-[2-(2,4-difluoro-6-methoxyphenyl)morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432964.png)

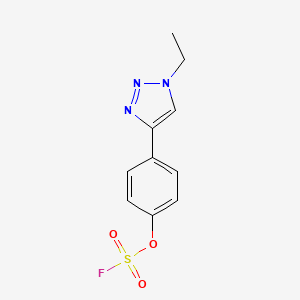
![4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine](/img/structure/B7432984.png)
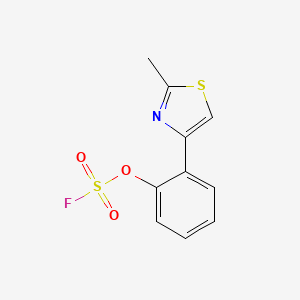
![6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole](/img/structure/B7432993.png)
![Methyl 2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432998.png)
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7433012.png)
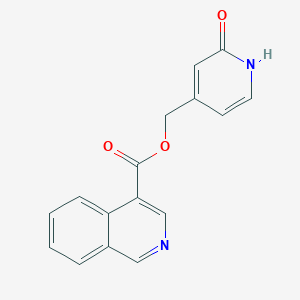
![N-[[1-(2-fluorophenyl)cyclobutyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7433027.png)